Differential LogP and Predicted Lipophilicity vs. Non-Fluorinated Analogs
The target compound exhibits a calculated LogP of 4.10, as reported by Fluorochem , and an independently calculated value of 4.03 (ChemScene) , consistent with its polyhalogenated nature. In contrast, a non-fluorinated analog, 1-Bromo-2-chloro-4-isopropoxybenzene (lacking the 5-fluoro group), is predicted to have a lower LogP due to the absence of the lipophilic fluorine atom. For broader context, simple isopropoxybenzene (CAS 2741-16-4) has a substantially lower LogP (~2.5-3.0) . The 1-1.5 unit increase in LogP conferred by the specific halogenation pattern translates to a 10- to 30-fold increase in partition coefficient, directly impacting membrane permeability and bioavailability in drug candidates [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.10 / 4.03 |
| Comparator Or Baseline | 1-Bromo-2-chloro-4-isopropoxybenzene (estimated LogP ~3.0-3.5) and isopropoxybenzene (LogP ~2.5-3.0) |
| Quantified Difference | ~1-1.5 LogP units (10- to 30-fold higher lipophilicity) |
| Conditions | Calculated LogP using standard in silico prediction algorithms (vendor data). |
Why This Matters
Higher lipophilicity enhances membrane permeability, a critical parameter for CNS drug discovery and cellular assay performance.
- [1] Lipinski, C.A. et al., 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings,' Advanced Drug Delivery Reviews, 2001. (LogP impact on permeability). View Source
